Acalabrutinib

Catalog No.
S002892
CAS No.
1420477-60-6
M.F
C26H23N7O2
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acalabrutinib

CAS Number

1420477-60-6

Product Name

Acalabrutinib

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Molecular Formula

C26H23N7O2

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1

InChI Key

WDENQIQQYWYTPO-IBGZPJMESA-N

SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Solubility

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6

Synonyms

Acalabrutinib; 1420477-60-6; ACP-196; ACP196; ACP 196 Calquence; (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Isomeric SMILES

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Description

The exact mass of the compound Acalabrutinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Acalabrutinib is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) []. BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-lymphocytes []. This makes acalabrutinib a promising therapeutic candidate for B-cell malignancies, particularly chronic lymphocytic leukemia (CLL).

Acalabrutinib for Chronic Lymphocytic Leukemia (CLL)

CLL is a slow-growing cancer of the blood and bone marrow, characterized by an abnormal overgrowth of mature B-lymphocytes []. Acalabrutinib has shown significant efficacy in clinical trials for CLL treatment, both in treatment-naive and relapsed/refractory settings. These studies have demonstrated that acalabrutinib, as a monotherapy, can achieve high rates of complete response (CR) and minimal residual disease (MRD) negativity, indicating a potential for long-term disease control.

Furthermore, research suggests that acalabrutinib might offer advantages over other BTK inhibitors, such as ibrutinib, in terms of tolerability and patient preference []. Studies have shown a lower rate of treatment discontinuation due to adverse events with acalabrutinib compared to ibrutinib, potentially improving patient adherence and treatment outcomes [].

Ongoing Research and Future Directions

Acalabrutinib is currently being investigated in combination with other therapies to potentially enhance its efficacy and overcome potential resistance mechanisms in CLL []. Additionally, research is exploring the application of acalabrutinib in other B-cell malignancies, such as mantle cell lymphoma and Waldenström's macroglobulinemia, aiming to expand its therapeutic reach [].

Acalabrutinib is a selective small molecule inhibitor of Bruton tyrosine kinase, primarily used in the treatment of B-cell malignancies such as mantle cell lymphoma, chronic lymphocytic leukemia, and small lymphocytic lymphoma. Approved by the U.S. Food and Drug Administration in November 2019, it operates by covalently binding to the cysteine residue (Cys481) in the active site of Bruton tyrosine kinase, thereby inhibiting its enzymatic activity and disrupting downstream signaling pathways essential for B-cell proliferation and survival .

Acalabrutinib acts as a highly selective inhibitor of Bruton tyrosine kinase (BTK) []. BTK is a critical enzyme in the B-cell signaling pathway, playing a vital role in B-cell maturation, survival, and proliferation []. By inhibiting BTK, acalabrutinib disrupts these processes in cancerous B-cells, leading to their death and ultimately reducing tumor burden [].

In the selectivity of tyrosine ..." class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC10387326/" rel="nofollow noopener" target="_blank"> . The presence of solvent molecules can significantly lower the free energy barriers associated with these reactions, enhancing the selectivity of acalabrutinib for its target

Acalabrutinib exhibits high selectivity for Bruton tyrosine kinase over other kinases, which is crucial for minimizing off-target effects. In vitro studies have shown that it effectively inhibits B-cell receptor signaling pathways, leading to reduced activation of downstream proteins such as CD86 and CD69. This inhibition translates into decreased proliferation and survival of malignant B-cells . The compound's active metabolite, ACP-5862, also contributes to its biological activity but is less potent than acalabrutinib itself .

The synthesis of acalabrutinib involves several steps that include the formation of the reactive butynamide group. While specific synthetic routes are proprietary, general methods include coupling reactions that introduce the butynamide moiety to a pyridine-based scaffold, followed by purification processes such as crystallization or chromatography to isolate the final product . The synthesis must ensure high purity and yield due to the compound's application in clinical settings.

Acalabrutinib is primarily indicated for the treatment of various B-cell malignancies. Its application extends beyond oncology; ongoing research is exploring its potential use in autoimmune diseases due to its immunomodulatory effects. By selectively inhibiting Bruton tyrosine kinase, it may offer therapeutic benefits in conditions characterized by aberrant B-cell activity .

Interaction studies have demonstrated that acalabrutinib has minimal off-target effects compared to other Bruton tyrosine kinase inhibitors like ibrutinib. It shows reduced reactivity towards kinases such as epidermal growth factor receptor and interleukin-2-inducible T-cell kinase, which helps limit adverse effects associated with broader kinase inhibition. This selectivity is attributed to its unique chemical structure and lower intrinsic reactivity, which allows for more controlled inhibition of its intended target .

Several compounds share structural similarities with acalabrutinib, particularly within the class of Bruton tyrosine kinase inhibitors. The following table highlights key comparisons:

Compound NameMechanism of ActionSelectivityPotencyKey Differences
AcalabrutinibCovalent binding to Cys481 in BTKHighMore potent than ACP-5862Selective for BTK over ITK
IbrutinibCovalent binding to Cys481 in BTKModerateLess selectiveHigher off-target effects
SpebrutinibCovalent binding to Cys481 in BTKModerateSimilar to IbrutinibDiffering pharmacokinetics
ZanubrutinibCovalent binding to Cys481 in BTKHighComparableDifferent pharmacodynamic profiles

Acalabrutinib stands out due to its enhanced selectivity and lower off-target reactivity compared to ibrutinib and spebrutinib. This unique profile makes it a valuable option in treating B-cell malignancies with potentially fewer side effects associated with non-specific kinase inhibition .

Purity

99%

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

465.19132300 g/mol

Monoisotopic Mass

465.19132300 g/mol

Heavy Atom Count

35

Appearance

Light Yellow Solid

Melting Point

>133°C (dec.)

UNII

I42748ELQW

Drug Indication

Acalabrutinib is currently indicated for the treatment of adult patients with Mantle Cell Lymphoma (MCL) who have received at least one prior therapy. It has also been recently approved for chronic lymphocytic leukemia and small lymphocytic lymphoma.
FDA Label
Calquence as monotherapy or in combination with obinutuzumab is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL). Calquence as monotherapy is indicated for the treatment of adult patients with chronic lymphocytic leukaemia (CLL) who have received at least one prior therapy.
Treatment of mature B-cell neoplasms

Livertox Summary

Acalabrutinib is an oral inhibitor of Bruton’s tyrosine kinase that is used in the therapy of B cell malignancies including refractory mantle cell lymphoma and chronic lymphocytic leukemia. Acalabrutinib has been associated with mild-to-moderate serum enzyme elevations during therapy but has not been linked to instances of idiosyncratic acute liver injury, although it has been associated with cases of reactivation of hepatitis B which can be severe and even fatal.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects.

Absorption Distribution and Excretion

The geometric mean absolute bioavailability of acalabrutinib is 25% with a median time to peak plasma concentrations (Tmax) of 0.75 hours.
After administration of a single 100 mg radiolabelled acalabrutinib dose in healthy subjects, 84% of the dose was recovered in the feces and 12% of the dose was recovered in the urine. An irradiated dose of acalabrutinib was 34.7% recovered as the metabolite ACP-5862; 8.6% was recovered as unchanged acalabrutinub; 10.8 was recovered as a mixture of the M7, M8, M9, M10, and M11 metabolites; 5.9% was the M25 metabolite; 2.5% was recovered as the M3 metabolite.
The mean steady-state volume of distribution is approximately 34 L.
Acalabrutinib's mean apparent oral clearance (CL/F) is observed to be 159 L/hr with similar PK between patients and healthy subjects, based on population PK analysis.

Metabolism Metabolites

Acalabrutinib is mainly metabolized by CYP3A enzymes. ACP-5862 is identified to be the major active metabolite in plasma with a geometric mean exposure (AUC) that is about 2-3 times greater than the exposure of acalabrutinib. ACP-5862 is about 50% less potent than acalabrutinib in regards to the inhibition of BTK.

Wikipedia

Acalabrutinib
Silylidyne

Biological Half Life

After administering a single oral dose of 100 mg acalabrutinib, the median terminal elimination half-life of the drug was found to be 0.9 (with a range of 0.6 to 2.8) hours. The half-life of the active metabolite, ACP-5862, is about 6.9 hours.

Use Classification

Human drugs -> Antineoplastic agents, protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

"Acalabrutinib (Calquence) Use During Pregnancy". Drugs.com. 23 October 2019. Retrieved 28 March 2020.

"Summary Basis of Decision (SBD) for Calquence". Health Canada. 23 October 2014. Retrieved 29 May 2022.

"Calquence- acalabrutinib capsule, gelatin coated". DailyMed. 22 November 2019. Retrieved 11 November 2020.

"Calquence EPAR". European Medicines Agency. 20 July 2020. Retrieved 11 November 2020. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.

"Acalabrutinib Monograph for Professionals". Drugs.com. Retrieved 16 March 2019.

"FDA approves new treatment for adults with mantle cell lymphoma". U.S. Food and Drug Administration (FDA) (Press release). 31 October 2017. Retrieved 28 March 2020.

Byrd JC, Harrington B, O'Brien S, Jones JA, Schuh A, Devereux S, et al. (January 2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia". The New England Journal of Medicine. 374 (4): 323–32. doi:10.1056/NEJMoa1509981. PMC 4862586. PMID 26641137.

Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9: 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.

"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

"EU/3/16/1624". European Medicines Agency (EMA). 2 May 2016. Retrieved 15 April 2020.

"EU/3/16/1625". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.

"EU/3/16/1626". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.

"azn201602256k.htm". www.sec.gov. Retrieved 2016-11-21.

House DW (2016-02-25). "AstraZeneca and Acerta Pharma's acalabrutinib tagged an Orphan Drug in Europe for three indications". Seeking Alpha. Retrieved 2016-11-21.

"AstraZeneca to buy Acerta for blood cancer drug". www.rsc.org. Chemistry World - Royal Society of Chemistry. Retrieved 24 December 2015.

Walker I, Roland D (2015-12-17). "AstraZeneca to Buy Stake in Acerta Pharma". Wall Street Journal. ISSN 0099-9660. Retrieved 2016-11-19.

World Health Organization (2016). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 75". WHO Drug Information. 30 (1): 94. hdl:10665/331046.

"Acalabrutinib" (PDF). 27 January 2016.

Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9 (1): 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.

Explore Compound Types